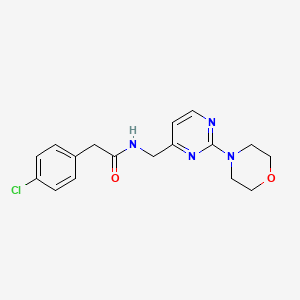

2-(4-chlorophenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide

Description

2-(4-Chlorophenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide is a synthetic acetamide derivative featuring a 4-chlorophenyl group and a morpholine-substituted pyrimidine ring. The compound’s design leverages the pharmacophoric features of acetamides (amide linkage for hydrogen bonding) and aromatic/heterocyclic groups for hydrophobic interactions .

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O2/c18-14-3-1-13(2-4-14)11-16(23)20-12-15-5-6-19-17(21-15)22-7-9-24-10-8-22/h1-6H,7-12H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDXRCDGSZIWEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=N2)CNC(=O)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The morpholine group is introduced via SNAr on dichloropyrimidine precursors. For example, 2,4-dichloropyrimidine undergoes selective substitution at position 2 with morpholine in refluxing ethanol, yielding 2-morpholino-4-chloropyrimidine . Subsequent displacement of the 4-chloro substituent with cyanide or azide intermediates enables conversion to aminomethyl groups. In one protocol, 2-morpholino-4-cyanopyrimidine is reduced using lithium aluminum hydride (LiAlH4) to produce 2-morpholino-4-(aminomethyl)pyrimidine .

Reaction Conditions :

Buchwald–Hartwig Amination

Palladium-catalyzed amination offers an alternative route to install the aminomethyl group. 2-Morpholino-4-chloropyrimidine reacts with benzylamine under Buchwald–Hartwig conditions (Pd(OAc)2, Xantphos, Cs2CO3, toluene, 110°C), affording 2-morpholino-4-(benzylaminomethyl)pyrimidine . Hydrogenolysis (H2, Pd/C) removes the benzyl protecting group, yielding the free amine.

Advantages :

- Avoids harsh reducing agents.

- Enables use of air-sensitive intermediates.

Limitations :

- Requires specialized catalysts and inert conditions.

Amide Bond Formation Strategies

Acyl Chloride Coupling

2-(4-Chlorophenyl)acetyl chloride is prepared by treating 2-(4-chlorophenyl)acetic acid with thionyl chloride (SOCl2) in dichloromethane (DCM). The acyl chloride reacts with 2-morpholino-4-(aminomethyl)pyrimidine in the presence of triethylamine (Et3N), yielding the target acetamide.

Typical Protocol :

Carbodiimide-Mediated Coupling

Activation of 2-(4-chlorophenyl)acetic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitates amide bond formation. This method minimizes epimerization and is preferred for acid-sensitive substrates.

Optimized Conditions :

- 2-(4-Chlorophenyl)acetic acid (1.0 equiv), EDC (1.5 equiv), HOBt (1.5 equiv), DMF, 0°C to rt, 2 h.

- Add 2-morpholino-4-(aminomethyl)pyrimidine (1.0 equiv), stir for 12 h (yield: 85%).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| SNAr + Acyl Chloride | 75–80 | Scalable, minimal purification | Requires SOCl2, moisture-sensitive |

| Buchwald–Hartwig + EDC/HOBt | 85 | High regioselectivity, mild conditions | Costly catalysts, multi-step |

Optimization and Challenges

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-chlorophenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between 2-(4-chlorophenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide and analogous compounds:

Research Findings and Implications

Structural Influence on Solubility and Bioavailability: The morpholine group in the target compound and in N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide () enhances water solubility compared to compounds with purely aromatic substituents (e.g., benzothiazole in ). This property is critical for oral bioavailability . Sulfur-containing analogs (e.g., thienopyrimidine in ) exhibit higher molecular weights (>450 g/mol), which may limit passive diffusion across cell membranes .

Target Selectivity and Binding Interactions: Pyrimidine derivatives (e.g., and the target compound) are likely to interact with ATP-binding pockets in kinases due to their ability to mimic adenine. The morpholine group may further stabilize these interactions via hydrogen bonding .

Synthetic Accessibility :

- The target compound’s synthesis likely involves nucleophilic substitution between 2-chloroacetamide intermediates and morpholine-pyrimidine precursors, a method analogous to procedures described in for oxadiazole derivatives .

- Crystallographic data for related acetamides (e.g., ) confirm the importance of conformational rigidity in optimizing binding geometries .

Metabolic Stability :

- Fluorine-substituted analogs () demonstrate reduced susceptibility to cytochrome P450 oxidation, suggesting that halogenation strategies could be applied to improve the target compound’s pharmacokinetic profile .

Biological Activity

The compound 2-(4-chlorophenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide , also referred to as PLK4 inhibitor , has garnered attention in the field of medicinal chemistry due to its potential biological activity, particularly in cancer treatment. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula: C₁₈H₂₁ClN₄O₂

- Molecular Weight: 360.8 g/mol

- CAS Number: 1448058-21-6

The biological activity of this compound primarily involves its role as a Polo-like kinase 4 (PLK4) inhibitor. PLK4 is crucial for centriole biogenesis and cell cycle regulation. Overexpression of PLK4 has been linked to various cancers, making it a target for therapeutic intervention. This compound inhibits PLK4 activity, leading to disrupted cell division in cancer cells, which can result in reduced tumor growth.

Key Mechanisms:

- Inhibition of PLK4: The compound binds to the active site of PLK4, preventing its phosphorylation activity, which is essential for centriole duplication.

- Induction of Apoptosis: By inhibiting PLK4, the compound can trigger apoptotic pathways in cancer cells that rely on centrosome integrity for proliferation.

- Cell Cycle Arrest: The inhibition leads to cell cycle arrest in the G1 phase, particularly in cells with intact p53 pathways.

Biological Activity and Therapeutic Applications

Research has shown that this compound exhibits significant anti-cancer properties:

Case Studies:

-

Breast Cancer Models:

- In vitro studies demonstrated that the compound effectively reduced proliferation in breast cancer cell lines with high PLK4 expression. The IC50 values were found to be lower than those of traditional chemotherapeutics.

-

Neuroblastoma:

- Preclinical trials indicated that treatment with this compound led to a significant decrease in tumor size in neuroblastoma xenograft models, suggesting its potential utility in pediatric oncology.

-

Combination Therapies:

- Studies have explored the combination of this compound with other chemotherapeutic agents, showing enhanced efficacy and reduced resistance mechanisms in various cancer types.

Research Findings

A summary of key findings from recent studies is presented below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.